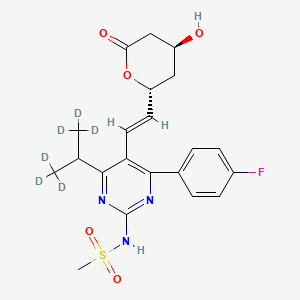

N-Desmethyl Rosuvastatin Lactone-d6

Beschreibung

Significance of Deuterated Analogs in Modern Pharmaceutical Sciences

Deuterated analogs, compounds where one or more hydrogen atoms are replaced by deuterium (B1214612), have become indispensable tools in modern pharmaceutical sciences. pharmaffiliates.com This isotopic substitution, while seemingly minor, can lead to significant changes in a molecule's properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the breaking of this bond. hwb.gov.in This "kinetic isotope effect" can enhance the metabolic stability of a drug, potentially leading to a reduced dosing frequency and an improved safety profile. pharmaffiliates.comresearchgate.net

Furthermore, deuterated compounds are invaluable in analytical research. Their distinct mass allows them to be used as internal standards in mass spectrometry-based assays, enabling highly accurate and precise quantification of the non-deuterated drug and its metabolites. simsonpharma.comresearchgate.net This is crucial for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. symeres.comdiagnosticsworldnews.com The use of deuterated standards helps to ensure the reliability and accuracy of these studies, which are fundamental to drug development and regulatory approval. pharmaffiliates.comresearchgate.net

Overview of Rosuvastatin (B1679574) Metabolism and Metabolite Research Relevance

Rosuvastatin is primarily excreted unchanged in the feces. nih.govdrugbank.com Metabolism is a minor clearance pathway for this drug, with only about 10% of a dose being recovered as metabolites. drugbank.comcrestor.compharmgkb.org The two main metabolites identified are N-desmethyl rosuvastatin and rosuvastatin lactone. nih.gov

N-desmethyl rosuvastatin is formed mainly by the cytochrome P450 enzyme CYP2C9. crestor.comnih.gov This metabolite exhibits approximately one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound, rosuvastatin. crestor.com The formation of rosuvastatin lactone is believed to occur via a glucuronide intermediate. stackexchange.com

Rationale for Academic Investigation of N-Desmethyl Rosuvastatin Lactone-d6

The academic and industrial investigation of this compound is driven by its specific and critical applications in pharmaceutical research.

Role as a Stable Isotope Labeled Compound in Advanced Analytical Research

This compound serves as an ideal internal standard for the quantification of N-desmethyl rosuvastatin lactone in biological samples. nih.gov In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the deuterated standard is added to the sample. simsonpharma.com Because it behaves almost identically to the non-deuterated analyte during sample preparation and analysis, any variations in the process will affect both compounds equally. This allows for highly accurate and precise measurement of the analyte's concentration. simsonpharma.comnih.gov

Table 1: Applications of Stable Isotope Labeled Compounds in Research

| Application Area | Description |

|---|---|

| Pharmacokinetic Studies | Enables accurate quantification of drug and metabolite concentrations over time to determine absorption, distribution, metabolism, and excretion (ADME) profiles. symeres.comdiagnosticsworldnews.com |

| Metabolite Identification | The distinct mass of the labeled compound helps in identifying and tracking metabolites in complex biological matrices. simsonpharma.com |

| Bioavailability/Bioequivalence Studies | Used to compare the rate and extent of absorption of different formulations of a drug. |

| Drug-Drug Interaction Studies | Facilitates the precise measurement of changes in drug or metabolite levels when co-administered with other medications. |

Importance as a Rosuvastatin Metabolite and Potential Impurity

N-desmethyl rosuvastatin is a known metabolite of rosuvastatin. nih.govcaymanchem.com The lactone form is a related compound that can be formed from the parent drug or its metabolites. stackexchange.comresearchgate.net As such, N-Desmethyl Rosuvastatin Lactone can be considered a potential impurity in rosuvastatin drug products or a metabolite formed in vivo. Regulatory agencies require the identification and quantification of impurities and metabolites to ensure the safety and efficacy of pharmaceutical products. Therefore, having a well-characterized standard like this compound is essential for developing and validating analytical methods to monitor its presence.

Contribution to Understanding Metabolic Pathways and Drug Stability

The use of deuterated compounds like this compound is instrumental in elucidating the metabolic pathways of drugs. symeres.com By tracing the fate of the labeled compound, researchers can gain a clearer picture of how rosuvastatin is transformed in the body. simsonpharma.com Furthermore, this stable isotope-labeled compound is crucial for stability studies of both the parent drug and its metabolites. For instance, a study showed that N-desmethyl rosuvastatin was stable in plasma at room temperature for 24 hours and at -70°C for 12 months when properly preserved. nih.gov Such stability data is vital for ensuring the integrity of samples during collection, storage, and analysis in clinical and preclinical studies.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Rosuvastatin |

| N-desmethyl rosuvastatin |

| Rosuvastatin lactone |

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H24FN3O5S |

|---|---|

Molekulargewicht |

455.5 g/mol |

IUPAC-Name |

N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]methanesulfonamide |

InChI |

InChI=1S/C21H24FN3O5S/c1-12(2)19-17(9-8-16-10-15(26)11-18(27)30-16)20(13-4-6-14(22)7-5-13)24-21(23-19)25-31(3,28)29/h4-9,12,15-16,26H,10-11H2,1-3H3,(H,23,24,25)/b9-8+/t15-,16-/m0/s1/i1D3,2D3 |

InChI-Schlüssel |

WSCHZXKSCWERQN-PACSMVILSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H]2C[C@@H](CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C)C([2H])([2H])[2H] |

Kanonische SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies for N Desmethyl Rosuvastatin Lactone D6

Chemical Synthesis Routes to N-Desmethyl Rosuvastatin (B1679574) Lactone

The synthesis of the unlabeled parent compound, N-Desmethyl Rosuvastatin Lactone, involves three primary stages: construction of the pyrimidine (B1678525) core, attachment of the heptenoate side chain, and subsequent functional group modifications (N-demethylation and lactonization).

A common approach begins with the synthesis of the pyrimidine heterocycle. This is often achieved through a multi-component reaction involving 4-fluorobenzaldehyde, an isobutyrylacetate ester, and urea, which ultimately yields the core pyrimidine structure. researchgate.netgoogle.com The resulting intermediate is then functionalized to introduce the N-methyl-N-methylsulfonylamino group and a reactive handle, typically a carboxaldehyde, at the 5-position of the pyrimidine ring. google.com

The crucial carbon-carbon bond formation to attach the side chain is frequently accomplished via the Wittig reaction. scribd.comnih.gov In this key step, a phosphonium ylide derived from the pyrimidine core is reacted with a chiral aldehyde precursor of the lactonized side chain, such as (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde. nih.gov This reaction establishes the correct stereochemistry and the E-alkene geometry of the final molecule.

Following the coupling, the synthesis requires two final transformations:

N-Demethylation: The removal of the methyl group from the N-methylsulfonamide moiety is a critical step. While this occurs metabolically via cytochrome P450 enzymes, chemical methods are required for laboratory synthesis. stackexchange.com Standard organic chemistry techniques for N-demethylation of tertiary amines and amides can be adapted. One established method is the von Braun reaction, which utilizes cyanogen bromide (BrCN), followed by hydrolysis. A more modern and often milder alternative involves the use of chloroformate reagents, such as ethyl chloroformate, to form a carbamate intermediate that is subsequently cleaved to yield the secondary sulfonamide. wikipedia.orgresearchgate.net

Lactonization: The dihydroxy acid side chain must be cyclized to form the lactone ring. This intramolecular esterification is typically acid-catalyzed. google.com Treating the N-desmethyl rosuvastatin free acid with a strong acid can induce cyclization. It is often observed as a competing side reaction during the acidic workup of ester hydrolysis steps in the synthesis of rosuvastatin itself. google.comchemicalpapers.com Careful control of pH and temperature is necessary to drive the equilibrium towards the desired lactone product.

Deuterium (B1214612) Labeling Techniques for N-Desmethyl Rosuvastatin Lactone-d6

The "-d6" designation in the target compound signifies the incorporation of six deuterium atoms. For this specific molecule, the isotopic labels are located on the two methyl groups of the isopropyl moiety attached to the pyrimidine ring. lgcstandards.com This requires a synthetic strategy where the deuterium is introduced early via a labeled precursor.

The most efficient and site-specific strategy for synthesizing the d6-isotopologue is to build the pyrimidine core using a deuterated starting material. Since the deuterium atoms are on the isopropyl group, the synthesis must incorporate an isopropyl-d6 moiety from the outset. This avoids late-stage, non-specific hydrogen-deuterium exchange reactions which could lead to scrambling and lower isotopic enrichment. The synthesis of the pyrimidine core, as previously described, utilizes an isobutyrylacetate ester. researchgate.net Therefore, the key deuterated precursor would be an isobutyryl-d6-acetate ester. This ensures the d6-isopropyl group is integrated into the heterocyclic core with complete regiochemical control.

The selection of the deuterated precursor is paramount for achieving high isotopic enrichment. The synthesis of the key intermediate, an isobutyryl-d6-acetate ester, can be accomplished starting from commercially available, highly enriched deuterated materials. For instance, acetone-d6 can be converted to 2-bromopropane-d6, which can then be used as an alkylating agent to synthesize the required d6-isobutyryl precursor. A similar strategy has been successfully employed in the synthesis of deuterated fluvastatin, which involved starting with [²H6] 2-bromopropane. researchgate.net

The isotopic enrichment of the final product is largely determined by the isotopic purity of the initial deuterated reagent. It is crucial to use precursors with very high deuterium content (typically >98%) to ensure the final this compound meets the stringent requirements for an internal standard. britannica.com The subsequent chemical reactions must be carried out under conditions that minimize any potential for back-exchange of deuterium for protium.

Table 1: Key Synthetic Transformations and Reagents

| Transformation | Key Precursors | Typical Reagents & Conditions | Purpose |

| Pyrimidine Core Synthesis | 4-fluorobenzaldehyde, Isobutyryl-d6-acetate ester, Urea | Protonic acid, Metal salt (e.g., CuCl) | To construct the heterocyclic core with the d6-isopropyl group. |

| Side Chain Attachment | Pyrimidine-d6-phosphonium ylide, Chiral lactone-aldehyde | Strong base (e.g., n-BuLi, NaHMDS), Aprotic solvent (e.g., THF) | To form the C-C bond between the core and side chain via Wittig reaction. scirp.orgthieme-connect.com |

| N-Demethylation | N-Methyl-N-methylsulfonyl pyrimidine-d6 derivative | 1. Ethyl chloroformate 2. Hydrolysis (acidic or basic) | To remove the N-methyl group to form the target metabolite structure. wikipedia.org |

| Lactonization | N-Desmethyl Rosuvastatin-d6 (acid form) | Acid catalyst (e.g., HCl, H₂SO₄) in an organic solvent | To cyclize the dihydroxy acid side chain into the final lactone ring. google.comchemicalpapers.com |

Optimization of Synthetic Yield and Isotopic Purity

Wittig Reaction: The Wittig coupling is a pivotal step that often requires optimization. The choice of base, solvent, and temperature can significantly influence the reaction yield and, importantly, the ratio of E/Z geometric isomers. scirp.orgscirp.org For statin synthesis, achieving a high selectivity for the desired E-isomer is crucial and can be promoted by using specific bases like sodium bis(trimethylsilyl)amide (NaHMDS) under controlled temperature conditions. thieme-connect.com

Purification: Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for purifying intermediates and the final product. nih.gov For isotopically labeled compounds, purification serves to remove not only chemical impurities but also any species with incomplete deuteration. Recrystallization can also be a powerful tool for achieving high chemical purity in the final step.

Isotopic Purity Confirmation: The isotopic enrichment and structural integrity of the final compound must be rigorously confirmed. This is typically achieved using a combination of High-Resolution Mass Spectrometry (HRMS), to confirm the correct mass and isotopic distribution, and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is used to confirm the absence of protons at the labeled isopropyl positions, while ²H NMR can be used to directly observe the deuterium signals.

Table 2: Illustrative Data for Wittig Reaction Optimization

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |

| 1 | n-BuLi | THF | -78 to 25 | 65 | 10:1 |

| 2 | NaHMDS | THF | -60 | 71 | >20:1 |

| 3 | KHMDS | Toluene | -78 | 68 | 15:1 |

| 4 | DBU | Acetonitrile (B52724) | 25 | 55 | 5:1 |

Note: This table is illustrative and represents typical optimization parameters for similar complex olefination reactions. scirp.orgthieme-connect.com

Scale-Up Considerations for Research and Reference Standard Production

Transitioning the synthesis of this compound from a laboratory scale to a larger scale for the production of research quantities or certified reference standards introduces several challenges.

Cost and Availability of Reagents: Deuterated starting materials, such as acetone-d6 or its derivatives, are significantly more expensive than their non-deuterated counterparts. Therefore, the synthetic route must be highly efficient with excellent yields in the initial steps to be economically viable. researchgate.net

Process Safety and Control: Reactions that are manageable on a small scale, such as those using pyrophoric bases (e.g., n-BuLi) or toxic reagents (e.g., BrCN), require stringent safety protocols and specialized equipment for large-scale production. Reaction parameters like temperature, addition rates, and mixing must be precisely controlled to ensure consistency and safety.

Purification and Quality Control: The production of a reference standard demands exceptionally high purity (often ≥98%) and comprehensive characterization. hyphadiscovery.com Developing scalable purification methods, such as preparative HPLC or robust crystallization procedures, is critical. A comprehensive Certificate of Analysis, including data on chemical purity, isotopic enrichment, and structural confirmation, is required for any material intended for use as a quantitative standard.

Advanced Analytical Characterization of N Desmethyl Rosuvastatin Lactone D6

Spectroscopic Techniques for Structural Elucidation of N-Desmethyl Rosuvastatin (B1679574) Lactone-d6

Spectroscopic methods are indispensable for confirming the molecular structure of N-Desmethyl Rosuvastatin Lactone-d6. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of molecules. For this compound, a combination of ¹H, ¹³C, and ²H NMR experiments would be utilized.

¹H NMR: Proton NMR would be used to identify the number and environment of non-deuterated protons in the molecule. The chemical shifts, splitting patterns, and integration values would confirm the presence of the pyrimidine (B1678525) and fluorophenyl ring systems, as well as the protons of the lactone ring and the N-methyl group. While specific ¹H NMR data for the d6-lactone is not readily available in the public domain, analysis of the non-deuterated N-Desmethyl Rosuvastatin Lactone would show characteristic signals for the aromatic protons, the vinyl proton, and the protons on the lactone ring and its substituents. tsijournals.comresearchgate.netgoogle.com The six deuterium (B1214612) atoms would result in the absence of signals corresponding to the isopropyl methyl groups.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would confirm the presence of the carbonyl carbon of the lactone, the carbons of the aromatic rings, and the aliphatic carbons of the lactone ring and the isopropyl group. tsijournals.comresearchgate.netgoogle.com The deuteration at the isopropyl methyl positions would lead to a characteristic triplet in the ¹³C NMR spectrum for the carbon attached to the deuterium atoms due to C-D coupling.

²H NMR: Deuterium NMR would be employed to confirm the location of the deuterium labels. A single resonance peak corresponding to the six equivalent deuterium atoms on the isopropyl group would be expected, providing definitive evidence of successful deuteration.

| NMR Data for N-Desmethyl Rosuvastatin Lactone (Non-deuterated analog) | |

| Nucleus | Expected Chemical Shift Ranges (ppm) |

| ¹H | Aromatic protons: 7.0-8.5 ppm; Vinyl proton: ~6.5 ppm; Lactone ring protons: 1.5-4.5 ppm; N-methyl protons: ~3.5 ppm; Isopropyl protons: ~1.2 ppm |

| ¹³C | Carbonyl carbon: ~170 ppm; Aromatic carbons: 110-165 ppm; Olefinic carbons: 120-140 ppm; Lactone ring carbons: 20-80 ppm; N-methyl carbon: ~40 ppm; Isopropyl carbons: ~20 ppm |

Note: Specific spectral data for this compound is not publicly available. The data presented is based on the known spectra of rosuvastatin and its non-deuterated impurities.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of this compound. tsijournals.comtsijournals.com

Molecular Formula and Weight: The molecular formula for this compound is C₂₁H₁₈D₆FN₃O₅S, with a calculated molecular weight of approximately 455.53. nih.gov HRMS analysis would provide a highly accurate mass measurement, confirming this elemental composition.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathway of the molecule. tsijournals.comresearchgate.net By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the different parts of the molecule, including the lactone ring and the substituted pyrimidine moiety.

| HRMS Data for this compound | |

| Parameter | Value |

| Molecular Formula | C₂₁H₁₈D₆FN₃O₅S |

| Molecular Weight | 455.53 |

| Ionization Mode | Electrospray Ionization (ESI) - Positive |

| Expected [M+H]⁺ | ~456.18 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. tsijournals.comresearchgate.netspectrabase.comijpsonline.comijpsonline.com Key expected peaks include a strong carbonyl (C=O) stretching vibration for the lactone ring around 1735 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C-F stretching, and S=O stretching from the sulfonamide group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or acetonitrile (B52724), would show absorption maxima characteristic of the chromophoric groups in the molecule. nih.govijrrr.com The substituted pyrimidine and fluorophenyl rings are the primary chromophores, and their electronic transitions would result in distinct absorption bands, aiding in the quantification of the compound. The UV spectrum of rosuvastatin generally shows a maximum absorption around 240 nm. nih.gov

| Spectroscopic Data | |

| Technique | Expected Absorption Bands/Maxima |

| IR (cm⁻¹) | ~1735 (C=O, lactone), ~3400 (O-H, if any residual), ~1600 (C=C, aromatic), ~1150 & ~1350 (S=O, sulfonamide) |

| UV-Vis (nm) | ~240 nm |

Chromatographic Purity Assessment and Enantiomeric Purity Evaluation

Chromatographic techniques are essential for determining the purity of this compound, separating it from other related substances and potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds. ijrrr.commdpi.combvsalud.orgresearchgate.net

Reversed-Phase HPLC: A reversed-phase HPLC method would be developed and validated for the purity assessment. A C18 column is commonly used for the analysis of rosuvastatin and its impurities. nih.govmdpi.com The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or a dilute acid like trifluoroacetic acid) and an organic solvent (like acetonitrile or methanol), run in either an isocratic or gradient mode. Detection is usually performed using a UV detector at a wavelength where the analyte has significant absorbance, such as 240 nm. nih.govmdpi.com This method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification of the purity of this compound.

| Typical HPLC Parameters for Purity Analysis | |

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and acetonitrile/methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Chiral Chromatography for Stereoisomeric Purity (if applicable)

Since the lactone ring of N-Desmethyl Rosuvastatin contains chiral centers, it is crucial to assess its enantiomeric purity. neliti.comgoogle.comnih.govnih.gov

Chiral HPLC: A chiral HPLC method would be employed to separate the different stereoisomers. This typically involves the use of a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak). neliti.comnih.gov The mobile phase in chiral chromatography is often a mixture of alkanes (like n-heptane or n-hexane) and an alcohol (such as 2-propanol or ethanol), sometimes with a small amount of an acidic or basic modifier to improve peak shape and resolution. neliti.com This technique would allow for the quantification of any unwanted enantiomers or diastereomers, ensuring the stereoisomeric purity of the this compound.

| Typical Chiral HPLC Parameters | |

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Chiralpak IB) |

| Mobile Phase | n-heptane/2-propanol with a modifier (e.g., trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

Application of Advanced Characterization Data in Research Standard Certification

The certification of this compound as a research standard involves a comprehensive evaluation of its chemical properties. This process generates detailed data that is compiled into a Certificate of Analysis (CoA), a document that attests to the quality and purity of the standard. lgcstandards.comscbt.comglppharmastandards.com

The primary application of this characterization data is to provide researchers with a high-quality, reliable internal standard for use in quantitative and qualitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. nih.gov The deuterium labeling (d6) allows for its differentiation from the endogenous, non-labeled N-Desmethyl Rosuvastatin Lactone, a metabolite of the widely used cholesterol-lowering drug, rosuvastatin. nih.govcaymanchem.com

The advanced characterization data serves several key purposes in the certification of this compound:

Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) provide definitive structural confirmation of the molecule, ensuring it is indeed this compound. glppharmastandards.com

Purity Assessment: Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC), are employed to determine the purity of the compound, often reported as a percentage (e.g., >95%). lgcstandards.comlgcstandards.com This ensures that the standard is free from significant impurities that could interfere with analytical measurements.

Isotopic Enrichment Verification: Mass spectrometry is used to confirm the level of deuterium incorporation, ensuring a high isotopic purity. This is crucial for an internal standard to be effective.

Quantification: For quantitative applications, the exact concentration of the standard in a solution needs to be accurately determined, often using techniques like quantitative NMR (qNMR) or by providing the material as a precisely weighed neat solid. lgcstandards.com

The following tables represent the types of detailed research findings that are typically generated during the certification process and included in a comprehensive Certificate of Analysis for a research standard like this compound.

Table 1: Compound Identification and Chemical Properties

| Parameter | Value | Source |

| Compound Name | This compound | N/A |

| Molecular Formula | C₂₁H₁₈D₆FN₃O₅S | glppharmastandards.com |

| Molecular Weight | ~455.5 g/mol | glppharmastandards.com |

| CAS Number | Not widely available for the d6 lactone form | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, acetonitrile, DMSO | caymanchem.com |

Table 2: Advanced Analytical Characterization Data

| Analytical Technique | Parameter | Typical Specification | Source |

| ¹H NMR | Conforms to structure | Spectrum consistent with proposed structure | glppharmastandards.com |

| Mass Spectrometry (MS) | [M+H]⁺ | Consistent with calculated exact mass | glppharmastandards.com |

| High-Performance Liquid Chromatography (HPLC) | Purity | ≥95% | lgcstandards.comlgcstandards.com |

| Isotopic Enrichment | Deuterium Incorporation | ≥98% | N/A |

| Infrared (IR) Spectroscopy | Conforms to structure | Spectrum shows characteristic functional group absorptions | glppharmastandards.com |

| Thermogravimetric Analysis (TGA) | Potency | Report of water and/or residual solvent content | glppharmastandards.com |

The meticulous generation and application of this advanced analytical data in the certification of this compound ensures its suitability as a high-quality research standard. This, in turn, enhances the accuracy, precision, and reliability of bioanalytical methods used in pharmacokinetic studies and other research involving rosuvastatin and its metabolites. nih.govnih.gov

Development and Validation of Analytical Methodologies Utilizing N Desmethyl Rosuvastatin Lactone D6 As an Internal Standard

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method Development

UPLC-MS/MS has become the gold standard for the analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed. The development of a robust UPLC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Optimization of Chromatographic Conditions (Columns, Mobile Phases, Gradients)

The primary goal of chromatographic optimization is to achieve a good resolution between the analytes of interest and endogenous matrix components, ensuring accurate quantification. Several studies have focused on developing efficient separation methods for rosuvastatin (B1679574) and its metabolites.

Commonly, reversed-phase columns are employed for the separation. For instance, a Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm) has been successfully used to separate rosuvastatin, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin. nih.gov Another effective option is the Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 µm). thieme-connect.comnih.gov The choice of column chemistry and dimensions plays a significant role in the separation efficiency.

The mobile phase composition is another critical factor. A typical mobile phase consists of a mixture of an aqueous component, often with an acidic modifier to improve peak shape and ionization efficiency, and an organic solvent. For example, a gradient mixture of 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water (solvent A) and 40% v/v methanol in acetonitrile (B52724) (solvent B) has been utilized. nih.gov Other methods have employed a mobile phase of 0.1% formic acid in water and acetonitrile, often in a gradient elution to ensure the timely elution of all compounds. thieme-connect.comnih.govresearchgate.netnih.gov The flow rate is typically optimized to balance analysis time and separation quality, with rates around 0.30 to 0.4 mL/min being common for UPLC applications. thieme-connect.comnih.govnih.gov

Here is an interactive data table summarizing typical chromatographic conditions:

Table 1: Chromatographic Conditions for the Analysis of Rosuvastatin and its Metabolites| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Zorbax-SB Phenyl (2.1 x 100 mm, 3.5 µm) nih.gov | Acquity UPLC HSS T3 (3.0 x 100 mm, 1.8 µm) thieme-connect.comnih.gov | Thermo Hypurity C18 (50 x 4.6 mm, 5 µ) nih.gov |

| Mobile Phase A | 0.1% v/v glacial acetic acid in 10% v/v methanol in water nih.gov | 0.1% formic acid in water thieme-connect.comnih.gov | 0.1% v/v formic acid in water nih.gov |

| Mobile Phase B | 40% v/v methanol in acetonitrile nih.gov | Acetonitrile thieme-connect.comnih.gov | Acetonitrile nih.gov |

| Flow Rate | 0.35 mL/min nih.gov | 0.30 mL/min thieme-connect.comnih.gov | 0.4 mL/min nih.gov |

| Gradient | Gradient | Gradient | Isocratic (30:70, v/v) nih.gov |

Mass Spectrometry Parameters for N-Desmethyl Rosuvastatin Lactone-d6 (ESI, MRM Transitions, Polarity)

Mass spectrometry detection for this compound and related analytes is typically performed using an electrospray ionization (ESI) source in the positive ion mode. nih.govthieme-connect.comnih.gov This is because the analytes can be readily protonated to form [M+H]⁺ ions.

For quantitative analysis, multiple reaction monitoring (MRM) is the preferred scan mode due to its high selectivity and sensitivity. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The precursor to product ion transition is a unique signature for the analyte.

For deuterated internal standards like this compound, the MRM transitions are chosen to be distinct from the non-labeled analyte. While specific MRM transitions for this compound are not always explicitly detailed in general literature, the principle involves a mass shift corresponding to the deuterium (B1214612) labeling. For the non-deuterated N-desmethyl rosuvastatin, a common transition is monitored. The use of a deuterated internal standard for rosuvastatin itself, rosuvastatin-d6, often utilizes the transition m/z 488.2 → 258.2, while the parent rosuvastatin is monitored at m/z 482.1 → 258.1. nih.gov This indicates a +6 Da shift for the precursor ion, with the fragment ion remaining the same. A similar principle would apply to this compound.

The optimization of mass spectrometry parameters also includes tuning the declustering potential, entrance potential, collision energy, and collision exit potential to maximize the signal for each specific MRM transition. nih.gov

Here is an interactive data table summarizing typical mass spectrometry parameters:

Table 2: Mass Spectrometry Parameters| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.govthieme-connect.comnih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) nih.gov |

| Rosuvastatin MRM | m/z 482.1 → 258.1 nih.gov |

| Rosuvastatin-d6 MRM | m/z 488.2 → 258.2 nih.gov |

| Polarity | Positive |

Sample Preparation Techniques for Complex Research Matrices (e.g., in vitro systems, animal tissues/fluids)

Effective sample preparation is critical to remove interfering substances from complex biological matrices, thereby improving the accuracy and robustness of the analytical method. The choice of technique depends on the nature of the matrix and the analytes.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a highly effective technique for cleaning up and concentrating analytes from biological fluids. It offers cleaner extracts compared to protein precipitation. thermofisher.com Various SPE sorbents can be used, including C18 and polymeric phases. thermofisher.comscielo.brresearchgate.net

A typical SPE protocol involves the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent like methanol, followed by water or a buffer to activate the sorbent. thermofisher.com

Loading: The pre-treated plasma or tissue homogenate sample is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove salts and other polar interferences. A common wash solution is a low percentage of methanol in water or a mild buffer. thermofisher.com

Elution: The analytes of interest are eluted with a strong organic solvent, such as methanol or acetonitrile, often with a modifier like formic acid to ensure complete elution. thermofisher.com

Automated SPE systems can be employed for high-throughput analysis. For instance, an automated SPE method has been developed for the quantification of rosuvastatin in human plasma. researchgate.net

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction is another widely used technique for sample preparation, valued for its low cost and ability to produce clean extracts. nih.govtandfonline.com The principle of LLE is the partitioning of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

The choice of extraction solvent is crucial. Ethyl acetate (B1210297) and methyl tert-butyl ether are commonly used for the extraction of rosuvastatin and its metabolites from plasma. thieme-connect.comnih.govresearchgate.nettandfonline.com The pH of the aqueous phase is often adjusted to optimize the partitioning of the analytes into the organic phase. For acidic compounds like rosuvastatin, acidifying the sample can improve extraction efficiency. thieme-connect.comnih.govresearchgate.net

An automated LLE method has been developed for high-throughput analysis of rosuvastatin, demonstrating the potential for this technique in large-scale studies. nih.govtandfonline.com

Protein Precipitation Methods

Protein precipitation is the simplest and fastest method for removing proteins from biological samples. nih.govnih.gov It involves adding a precipitating agent, usually an organic solvent like acetonitrile or methanol, to the plasma or serum sample. nih.govresearchgate.netnih.gov The solvent denatures and precipitates the proteins, which are then removed by centrifugation.

A common procedure involves adding a volume of cold acetonitrile (often 3 times the sample volume) to the plasma sample, vortexing, and then centrifuging at high speed to pellet the precipitated proteins. nih.gov The supernatant, containing the analytes, is then transferred for analysis, either by direct injection or after an evaporation and reconstitution step. nih.gov

While simple and fast, protein precipitation may not provide as clean an extract as SPE or LLE, and can sometimes lead to matrix effects in the MS analysis. phenomenex.com

Here is an interactive data table summarizing sample preparation techniques:

Table 3: Sample Preparation Techniques| Technique | Key Features | Common Solvents/Reagents |

|---|---|---|

| Solid-Phase Extraction (SPE) | High recovery and clean extracts. thermofisher.com | Methanol, Acetonitrile, Formic Acid, Water. thermofisher.com |

| Liquid-Liquid Extraction (LLE) | Low cost, clean extracts. nih.govtandfonline.com | Ethyl Acetate, Methyl tert-butyl ether. thieme-connect.comnih.govresearchgate.nettandfonline.com |

| Protein Precipitation (PPT) | Simple, fast. nih.govnih.gov | Acetonitrile, Methanol. nih.govresearchgate.netnih.gov |

Investigation of N Desmethyl Rosuvastatin Lactone D6 in Non Clinical Metabolic Research and Mechanistic Studies

In Vitro Metabolism Studies of Rosuvastatin (B1679574) and its Metabolites (Excluding Human Clinical Data)

The biotransformation of rosuvastatin into its various metabolites is a complex process primarily occurring in the liver. In vitro models, such as isolated liver cells (hepatocytes) and subcellular fractions (microsomes), are instrumental in dissecting these metabolic pathways without the complexities of a full biological system. researchgate.netscispace.com

Enzyme Kinetics and Metabolic Pathway Elucidation in Isolated Systems (e.g., microsomes, hepatocytes)

Studies using isolated rat hepatocytes have been crucial in understanding the uptake and initial metabolic steps of rosuvastatin. The uptake of rosuvastatin into these cells involves both passive diffusion and active transport mechanisms. tandfonline.comnih.gov The liver's role as the target organ for rosuvastatin's lipid-lowering effect makes hepatic uptake a critical determinant of its efficacy. tandfonline.com

Research comparing rosuvastatin to pravastatin (B1207561) in isolated rat hepatocytes demonstrated that rosuvastatin has a higher affinity and efficiency for the transport systems responsible for uptake. tandfonline.comnih.gov The Michaelis constant (Km), which represents the substrate concentration at half the maximum velocity of the reaction, was found to be lower for rosuvastatin, indicating a higher affinity. Conversely, the maximum uptake rate (Vmax) was significantly greater for rosuvastatin. tandfonline.comnih.gov These kinetic parameters highlight the efficiency of the liver in sequestering rosuvastatin from circulation.

Table 1: Enzyme Kinetics of Statin Uptake in Isolated Rat Hepatocytes

| Parameter | Rosuvastatin | Pravastatin |

|---|---|---|

| Km (µM) | 9.17 | 16.5 |

| Vmax | Significantly higher | Lower |

| Carrier-Mediated Uptake Clearance (Vmax/Km) | Significantly higher | Lower |

Data sourced from studies on isolated rat hepatocytes. tandfonline.comnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP2C9) in N-Demethylation and Lactonization

The metabolic conversion of rosuvastatin is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in liver microsomes. researchgate.net The principal metabolic pathway for rosuvastatin involves N-demethylation, leading to the formation of N-desmethyl rosuvastatin. This reaction is predominantly catalyzed by the CYP2C9 isoenzyme, with minor contributions from CYP2C19 and CYP3A4. nih.govfrontiersin.org CYP2C9 is a key enzyme in the metabolism of approximately 15% of all drugs that undergo P450-catalyzed biotransformation. nih.gov

Another significant metabolic transformation is lactonization, where the hydroxy acid form of rosuvastatin is converted into a lactone ring structure, forming rosuvastatin lactone. nih.govfrontiersin.orgmedchemexpress.com This process can occur spontaneously but is also influenced by enzymatic activity. The formation of N-Desmethyl Rosuvastatin Lactone involves both of these metabolic steps: an initial N-demethylation followed by lactonization.

Identification and Quantification of N-Desmethyl Rosuvastatin Lactone-d6 Formation as a Metabolite

N-desmethyl rosuvastatin is a known, quantifiable metabolite of rosuvastatin. nih.govresearchgate.netresearchgate.net Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the selective and accurate quantification of this metabolite in biological matrices. nih.govresearchgate.netresearchgate.net In these analytical methods, a stable isotope-labeled internal standard, such as this compound, is essential for achieving high precision and accuracy. The "d6" signifies that six hydrogen atoms in the molecule have been replaced by deuterium (B1214612), a heavy isotope of hydrogen. This deuterated version is chemically identical to the metabolite but has a different mass, allowing it to be distinguished by the mass spectrometer and used as a reference for quantification.

While methods are established for quantifying N-desmethyl rosuvastatin, the direct quantification of N-Desmethyl Rosuvastatin Lactone as a distinct metabolite in vitro is less commonly detailed in published research. However, its formation is an expected metabolic consequence of the sequential N-demethylation and lactonization of the parent drug.

Comparative Metabolic Profiling in Various Non-Human Biological Systems

The metabolism of rosuvastatin has been investigated in several non-human species, providing a comparative perspective on its biotransformation. In Wistar rats, studies have shown that the liver is a primary target organ for toxicity at high doses, with observed changes including single-cell necrosis and bile ductular proliferation. nih.gov These findings are consistent with the high hepatic uptake of the drug.

In male Albino Swiss mice, rosuvastatin administration has been shown to affect the glucometabolic profile, demonstrating its systemic metabolic impact beyond lipid regulation. nih.gov The use of different animal models is crucial for constructing a comprehensive pre-clinical profile, as metabolic pathways and rates can differ significantly between species. For instance, amlodipine, another cardiovascular drug, is metabolized by CYP3A4 in the liver, but its elimination and side effect profile differ between dogs and cats, highlighting the species-specific nature of drug metabolism. wikipedia.org Such comparative data is essential for extrapolating non-clinical findings.

Mechanistic Insights into HMG-CoA Reductase Inhibitory Activity of N-Desmethyl Rosuvastatin Lactone (In Vitro Studies)

The therapeutic effect of statins stems from their ability to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. researchgate.nethelsinki.fi Rosuvastatin is a particularly potent inhibitor of this enzyme. researchgate.net

In vitro studies have shown that the N-desmethyl metabolite of rosuvastatin is an active metabolite, meaning it retains the ability to inhibit HMG-CoA reductase. nih.govfrontiersin.org In contrast, the lactone form of rosuvastatin is considered inactive. nih.govfrontiersin.org Therefore, the HMG-CoA reductase inhibitory activity of N-Desmethyl Rosuvastatin Lactone would be negligible, as the formation of the lactone ring renders the molecule unable to effectively bind to the active site of the enzyme. The active form of statins is the hydroxy acid, which mimics the structure of the natural substrate, HMG-CoA. helsinki.fi

The inhibitory potency of various statins has been compared in vitro, with rosuvastatin consistently ranking among the most potent. This high potency is attributed to additional binding interactions with the HMG-CoA reductase enzyme. researchgate.nethelsinki.fi

Table 2: Comparative In Vitro IC50 Values for HMG-CoA Reductase Inhibition

| Statin | IC50 (nM) |

|---|---|

| Rosuvastatin | 5.4 |

| Atorvastatin | 8.2 |

| Simvastatin | 11.2 |

| Pravastatin | 44.1 |

IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the enzyme activity in vitro. researchgate.net

The research indicates that while N-demethylation results in an active metabolite, the subsequent lactonization creates an inactive product. Therefore, the investigation of this compound is primarily relevant to its role as an analytical standard in metabolic studies, rather than for its direct pharmacological activity.

N Desmethyl Rosuvastatin Lactone D6 in Impurity Profiling and Degradation Product Research of Rosuvastatin

Characterization of N-Desmethyl Rosuvastatin (B1679574) Lactone-d6 as a Process Impurity or Degradant

N-Desmethyl Rosuvastatin is an active metabolite of Rosuvastatin, formed primarily through demethylation by the cytochrome P450 isoenzyme CYP2C9. caymanchem.com The lactone form of this metabolite, N-Desmethyl Rosuvastatin Lactone, can arise as both a process-related impurity during the synthesis of Rosuvastatin and as a degradation product. Its deuterated form, N-Desmethyl Rosuvastatin Lactone-d6, is a stable isotope-labeled compound used as an internal standard in analytical testing. This allows for precise quantification of the non-labeled impurity in Rosuvastatin drug substances and products. The presence of these impurities, even at trace levels, can impact the safety and efficacy of the final drug product, necessitating their careful monitoring and control. derpharmachemica.com

Forced Degradation Studies and Stress Testing of Rosuvastatin (Involving Lactone Formation)

Forced degradation studies are a cornerstone of pharmaceutical development, providing insights into the stability of a drug substance under various stress conditions. These studies are designed to generate degradation products that could potentially form during the manufacturing, storage, and administration of the drug. For Rosuvastatin, forced degradation studies have been conducted under conditions recommended by the International Conference on Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress. scielo.brijpsr.comrsc.org

Under acidic conditions, Rosuvastatin has been shown to be susceptible to degradation, with the formation of Rosuvastatin lactone being a major degradation pathway. scielo.brresearchgate.netnih.gov This intramolecular esterification is a key reaction observed during acid hydrolysis. researchgate.netnih.gov While the drug is relatively stable under neutral and basic conditions, some degradation can still occur. scielo.br Oxidative stress, typically induced by hydrogen peroxide, can also lead to the formation of various degradation products. nih.gov Thermal and photolytic degradation have also been observed, although generally to a lesser extent than acid-catalyzed degradation. scielo.brmdpi.com These studies are crucial for identifying potential degradants like N-Desmethyl Rosuvastatin Lactone and developing stability-indicating analytical methods.

Pathways of Formation of N-Desmethyl Rosuvastatin Lactone during Drug Manufacturing and Storage

The formation of N-Desmethyl Rosuvastatin Lactone can occur through several pathways during both the manufacturing process and subsequent storage of Rosuvastatin.

Process-Related Formation: During the synthesis of Rosuvastatin, incomplete reactions or the presence of certain reagents and intermediates can lead to the formation of N-desmethylated impurities. Subsequent cyclization of the N-desmethyl rosuvastatin can then form the lactone. The specific synthetic route employed can significantly influence the impurity profile of the final active pharmaceutical ingredient (API). derpharmachemica.com

Degradation during Storage: The primary pathway for the formation of lactone impurities, including N-Desmethyl Rosuvastatin Lactone, during storage is through intramolecular cyclization of the parent compound or its N-desmethyl metabolite. This process is often catalyzed by acidic conditions and can be accelerated by elevated temperatures. researchgate.netchemicalpapers.com The equilibrium between the open-chain hydroxy acid form (Rosuvastatin) and the closed-ring lactone form is influenced by factors such as pH and the solvent matrix. researchgate.net In aqueous environments, particularly acidic ones, the formation of the lactone is favored. researchgate.netchemicalpapers.com

Analytical Control Strategies for this compound in Pharmaceutical Formulations

Given that N-Desmethyl Rosuvastatin Lactone is a potential impurity, robust analytical control strategies are essential to ensure the quality of Rosuvastatin pharmaceutical formulations. The deuterated internal standard, this compound, plays a pivotal role in the accurate quantification of its non-deuterated analog. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the most common techniques employed for this purpose. unesp.br These methods offer the high sensitivity and selectivity required to detect and quantify trace levels of impurities.

| Analytical Technique | Purpose | Key Features | Reference |

| LC-MS/MS | Quantification of N-Desmethyl Rosuvastatin and its lactone form in human plasma. | Provides high sensitivity and specificity for bioanalytical studies. | caymanchem.com |

| UPLC-MS/MS | Simultaneous determination of rosuvastatin, its lactone, and N-desmethyl rosuvastatin in human plasma. | Offers rapid analysis times suitable for clinical studies. | caymanchem.com |

| RP-HPLC | Estimation of process-related impurities in bulk and pharmaceutical dosage forms. | Validated according to ICH guidelines for linearity, precision, and accuracy. | ijrrr.com |

| ICP-MS | Determination of elemental impurities in Rosuvastatin calcium tablets. | Employs microwave digestion for sample preparation to ensure complete dissolution. | nih.gov |

Stability-Indicating Analytical Method Development for Rosuvastatin and its Related Substances (including N-Desmethyl Rosuvastatin Lactone)

A stability-indicating analytical method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development and validation of such methods are critical for assessing the stability of Rosuvastatin formulations.

Several stability-indicating reversed-phase HPLC (RP-HPLC) and UPLC methods have been developed and validated for the determination of Rosuvastatin and its related substances, including the lactone impurity. scielo.brnih.govnih.govsphinxsai.com These methods are designed to separate the main component from all potential impurities and degradation products, ensuring that the assay results for the API are accurate and not inflated by co-eluting substances. The validation of these methods typically includes assessments of specificity, linearity, accuracy, precision, and robustness, as per ICH guidelines. nih.gov

| Method | Column | Mobile Phase | Detection | Key Findings | Reference |

| RP-UPLC | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm) | Gradient mixture of 0.1% trifluoroacetic acid and methanol (B129727) | 240 nm | Separates known and unknown impurities, confirming its stability-indicating power. | nih.gov |

| RP-HPLC | Sunfire C18 (250 x 4.6 mm, 5 µm) | Gradient of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724):methanol | 242 nm | LoD and LoQ for lactone impurity were 0.01µg/mL and 0.04µg/mL, respectively. | asianjpr.com |

| UPLC | C-18 column (100 x 2.1 mm, 1.7 μm) | Isocratic elution with methanol and 0.1% trifluoroacetic acid (50:50) | Not Specified | Separated Rosuvastatin from its anti-isomer and lactone impurities. | scielo.br |

| RP-HPLC | Not Specified | Not Specified | Not Specified | Found to be reproducible and suitable for stability-indicating analysis of rosuvastatin in various formulations. | sphinxsai.com |

Future Research Directions and Emerging Applications of N Desmethyl Rosuvastatin Lactone D6

Development of Novel Isotopic Labeling Strategies

The synthesis of complex deuterated molecules like N-Desmethyl Rosuvastatin (B1679574) Lactone-d6 is a sophisticated process. Future research is focused on creating more efficient, selective, and cost-effective isotopic labeling methods. x-chemrx.com

Current strategies often involve multi-step organic synthesis using isotopically enriched starting materials. x-chemrx.com Emerging techniques, however, are shifting towards late-stage functionalization, where deuterium (B1214612) is introduced into the molecule in the final steps of the synthesis. acs.org This approach is more atom-economical and applicable to a wider range of complex molecules. x-chemrx.com

Key areas of development include:

Catalyst Advancement : Research into novel transition metal catalysts, such as those based on iridium and ruthenium, is yielding methods for highly selective hydrogen isotope exchange (HIE). musechem.com These catalysts can target specific C-H bonds for deuteration even in complex structures, offering precise control over the labeling pattern. musechem.com

Flow Chemistry : The application of continuous flow chemistry offers significant advantages over traditional batch synthesis. x-chemrx.com It allows for precise control of reaction parameters like temperature and time, enhances safety, and can improve the yield and consistency of the labeling reaction. x-chemrx.com For instance, Raney nickel-catalyzed HIE processes in a flow system have shown high efficiency for labeling various pharmaceutical compounds. x-chemrx.com

Photocatalysis : Light-driven reactions are an emerging frontier. Photocatalyzed deuteroaminomethylation, using deuterium oxide (D₂O) as the deuterium source, represents a mild and highly selective method for creating deuterated compounds. researchgate.net

These advanced strategies will enable the production of more complex and specifically labeled versions of N-Desmethyl Rosuvastatin Lactone-d6, potentially with deuterium atoms at different positions to probe various metabolic pathways.

Integration into Multi-Omics Research Platforms (e.g., Metabolomics, Lipidomics)

The use of stable isotope-labeled internal standards is fundamental to achieving accurate and reproducible quantification in mass spectrometry-based multi-omics studies. This compound is ideally suited for this role in metabolomics and lipidomics platforms investigating the effects of rosuvastatin.

In pharmacometabolomics, researchers aim to link variations in endogenous metabolite profiles with drug response and pharmacokinetics. nih.gov When studying rosuvastatin, it is crucial to accurately measure not only the parent drug but also its key metabolites, including N-desmethyl rosuvastatin and its lactone form. nih.govnih.gov

The integration of this compound into these platforms serves several key functions:

Accurate Quantification : As an internal standard, it is added to biological samples (e.g., plasma) at a known concentration before sample preparation. nih.gov It co-elutes with the non-labeled analyte and experiences similar ionization effects in the mass spectrometer, allowing for precise correction of analytical variability and matrix effects. researchgate.net

Metabolic Flux Analysis : Deuterium-labeled compounds can be used as tracers to follow the metabolic fate of a drug. rsc.org By administering a deuterated parent drug, researchers can track the appearance of labeled metabolites over time, providing direct insights into metabolic rates and pathway activities.

Personalized Medicine : By enabling precise measurement of metabolite levels, these studies can help identify biomarkers that predict a patient's pharmacokinetic response to rosuvastatin, paving the way for personalized dosing regimens. nih.gov

| Research Platform | Application of this compound | Research Goal |

| Metabolomics | Internal Standard for LC-MS/MS | Accurate quantification of rosuvastatin metabolites in biological fluids. nih.gov |

| Pharmacometabolomics | Correlating metabolite levels with drug efficacy | Identifying biomarkers to predict patient response to rosuvastatin therapy. nih.gov |

| Lipidomics | Assessing the impact on lipid profiles | Understanding how rosuvastatin and its metabolites modulate lipid pathways beyond cholesterol synthesis. |

Advanced Mechanistic Studies on Enzyme-Substrate Interactions using Deuterated Probes

The "d6" designation in this compound signifies the replacement of six hydrogen atoms with deuterium. This substitution is critical for studying enzyme mechanisms due to the kinetic isotope effect (KIE). A C-D bond is stronger and broken more slowly than a C-H bond, and this difference in reaction rate can reveal crucial details about the rate-limiting steps in an enzymatic reaction. musechem.com

Rosuvastatin is primarily metabolized to N-desmethyl rosuvastatin by the cytochrome P450 enzyme CYP2C9, with minor contributions from CYP2C19 and CYP3A4. caymanchem.com The use of deuterated rosuvastatin analogues can help elucidate the precise mechanisms of this N-demethylation reaction.

Future research can leverage deuterated probes like this compound and its precursors to:

Determine Rate-Limiting Steps : By strategically placing deuterium labels at or near the site of metabolic attack (the N-methyl group), researchers can measure the KIE. A significant KIE would indicate that C-H bond cleavage is a rate-limiting step in the N-demethylation process.

Elucidate Reaction Intermediates : The KIE can influence the partitioning of reaction intermediates, sometimes allowing for the trapping and characterization of transient species that would otherwise be unobservable. nih.gov

Investigate Enzyme-Inhibitor Interactions : In studies of drug-drug interactions, deuterated probes can help clarify the mechanism by which one drug inhibits the metabolism of another at the active site of a CYP enzyme. nih.gov

Role in Understanding Chirality and Stereoisomeric Transformations of Rosuvastatin and its Metabolites

Rosuvastatin possesses chiral centers, and its biological activity and metabolic transformations are stereospecific. The conversion of rosuvastatin to its lactone form, a major degradation product, is a key transformation that involves intramolecular cyclization. researchgate.net This process, along with the enzymatic N-demethylation, results in a complex mixture of stereoisomers.

Distinguishing and quantifying these individual stereoisomers in a biological matrix is a significant analytical challenge. This compound, as a stereochemically defined and labeled internal standard, is an invaluable tool for this purpose.

Future applications in this area include:

Chiral Chromatography Methods : The development of advanced chiral liquid chromatography (LC) methods coupled with tandem mass spectrometry (MS/MS) relies on labeled standards for method validation and accurate quantification of each stereoisomer.

Tracking Stereochemical Inversion : Research can focus on whether stereochemical inversion occurs during metabolism or degradation. A labeled standard with a defined stereochemistry allows for the unambiguous tracking of that specific isomer.

Kinetics of Lactonization : The equilibrium between the open-chain acid form and the closed lactone form can be studied under various physiological conditions. researchgate.net A deuterated lactone standard allows for precise measurement of the lactone concentration, helping to determine the kinetics and equilibrium constant of this transformation for the N-desmethyl metabolite. researchgate.net

Contribution to Enhanced Reference Standard Development and Regulatory Science

The reliability of clinical pharmacokinetic and bioequivalence studies, which are essential for drug approval and regulation, depends on the quality of the analytical reference standards used. This compound serves as a high-fidelity internal standard for the bioanalytical methods that underpin these studies. nih.govresearchgate.net

The contribution of this compound to reference standard development and regulatory science is multifaceted:

Q & A

Basic Research Questions

Q. What metabolic enzymes are involved in the formation of N-Desmethyl Rosuvastatin Lactone-d6, and how can this pathway be studied in vitro?

- Methodology : Use human hepatocyte cultures to simulate metabolic pathways. Inhibit specific cytochrome P450 (CYP) isoforms (e.g., CYP2C9, CYP2C19) with selective inhibitors (e.g., sulfaphenazole for CYP2C9) and quantify metabolite formation via LC-MS/MS. Compare results to controls without inhibitors to identify primary metabolic routes .

Q. Which analytical techniques are most reliable for detecting this compound in biological matrices?

- Methodology : Employ UPLC-MS/MS with deuterated internal standards (e.g., N-Desmethyl Rosuvastatin-d6 Disodium Salt) to enhance precision. Optimize chromatographic conditions (e.g., C18 column, 0.1% formic acid in mobile phase) and use multiple reaction monitoring (MRM) transitions for specificity. Validate the method per FDA guidelines for sensitivity, linearity, and matrix effects .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at varying temperatures (-20°C, 4°C, 25°C) and humidity levels. Analyze degradation products via LC-MS/MS at intervals (e.g., 0, 1, 3, 6 months). Use Arrhenius kinetics to predict long-term stability and establish optimal storage protocols .

Advanced Research Questions

Q. How can pharmacokinetic (PK) study designs account for inter-individual variability in this compound exposure?

- Methodology : Implement population PK modeling using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates like age, CYP2C9 genotype, and hepatic function. Validate models with bootstrapping or visual predictive checks. Reference pediatric PK data showing lower metabolite exposure in younger cohorts to refine dosing regimens .

Q. What strategies optimize the simultaneous quantification of this compound and its parent drug in plasma?

- Methodology : Develop a dual-analyte UPLC-MS/MS method with differential ionization settings. For the lactone form, use positive ionization; for the acid form, employ negative ionization. Address lactone-acid interconversion by acidifying samples (0.1% HCl) to stabilize the lactone form during extraction .

Q. How can contradictions in reported activity levels of this compound be resolved?

- Methodology : Re-evaluate in vitro assays using standardized HMG-CoA reductase inhibition protocols. Compare metabolite activity across cell lines (e.g., HepG2 vs. primary hepatocytes) and normalize results to protein content. Cross-reference with clinical PK data to reconcile in vitro-in vivo discrepancies .

Q. What experimental approaches assess isomerization between the lactone and acid forms of N-Desmethyl Rosuvastatin-d6?

- Methodology : Use pH-controlled stability studies (e.g., pH 1-8 buffers) with LC-MS/MS monitoring. Apply kinetic modeling to determine rate constants for isomerization. Validate findings using nuclear magnetic resonance (NMR) to confirm structural changes .

Q. How can environmental risk assessments be adapted for deuterated metabolites like this compound?

- Methodology : Modify existing PEC/PNEC models to account for deuterium’s kinetic isotope effects (e.g., slower biodegradation). Conduct microcosm studies with deuterated vs. non-deuterated compounds to compare persistence. Use high-resolution mass spectrometry to track environmental degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.